Bienvenue dans la boutique en ligne BenchChem!

3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Enzyme Inhibition NAAA CYP11B1

The target compound, 3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one (CAS 950259-00-4), is a fully synthetic, small-molecule coumarin derivative (C18H16O5S, MW 344.4 g/mol). It features a coumarin (2H-chromen-2-one) core with an 8-methoxy substituent on the benzopyrone ring and a 3,5-dimethylbenzenesulfonyl group at the 3-position.

Molecular Formula C18H16O5S
Molecular Weight 344.4 g/mol
CAS No. 950259-00-4
Cat. No. B6515451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one
CAS950259-00-4
Molecular FormulaC18H16O5S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C
InChIInChI=1S/C18H16O5S/c1-11-7-12(2)9-14(8-11)24(20,21)16-10-13-5-4-6-15(22-3)17(13)23-18(16)19/h4-10H,1-3H3
InChIKeyUKFQCFLMLZPWSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one (CAS 950259-00-4): Baseline Chemical and Pharmacological Profile


The target compound, 3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one (CAS 950259-00-4), is a fully synthetic, small-molecule coumarin derivative (C18H16O5S, MW 344.4 g/mol) . It features a coumarin (2H-chromen-2-one) core with an 8-methoxy substituent on the benzopyrone ring and a 3,5-dimethylbenzenesulfonyl group at the 3-position . This substitution pattern places it within a known bioactive chemical space, as 3-sulfonylcoumarins have been disclosed in patents as antiproliferative agents, with activity attributed to the electron-withdrawing sulfonyl moiety [1]. The compound has been identified in screening libraries and is associated with preliminary data suggesting the ability to induce differentiation in undifferentiated cells, a phenotype relevant to anticancer and dermatological research programs [2].

Procurement Rationale: Why Suppliers of 3-(3,5-Dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one Cannot Be Interchanged with Other 3-Sulfonylcoumarins


Even slight variations in the 3-arylsulfonyl substituent within the 8-methoxycoumarin class can profoundly alter target engagement, selectivity profiles, and cellular potency [1]. For instance, a chlorine-to-methyl switch on the phenyl ring has been shown to shift enzyme inhibition potency by orders of magnitude in related chemotypes [2]. The specific 3,5-dimethylbenzene motif on the target compound is expected to confer a unique combination of steric bulk, lipophilicity, and electron-donating character distinct from unsubstituted phenyl, 4-chlorophenyl, or 4-fluorophenyl analogs [3]. Consequently, substituting with a more readily available analog—such as a 4-chlorophenyl variant—carries a high risk of invalidating established structure-activity relationships (SAR), disrupting target selectivity, and altering ADME properties, thereby compromising the reproducibility and comparability of experimental results in ongoing medicinal chemistry campaigns [4].

Quantitative Differentiation Map: 3-(3,5-Dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one vs. Key Analogs


Predicted Target Engagement vs. 4-Chlorophenyl Analog (NAAA and CYP11B1 Inhibition Potential)

While no direct target engagement data is available for this compound, its close 4-chlorophenyl analog (CAS 857493-02-8) demonstrates potent inhibition of human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 73 nM [1]. The target compound's 3,5-dimethylphenyl group, being more electron-donating and lipophilic, is predicted to modulate this interaction, potentially yielding a distinct inhibition profile. In a separate but relevant class, a 3-sulfonylchromenone has shown inhibition of human CYP11B1 with an IC50 of 37 nM [2], suggesting a broader enzyme inhibition potential for this chemotype that may be tuned by the 3,5-dimethyl substitution.

Enzyme Inhibition NAAA CYP11B1 Endocannabinoid System Steroidogenesis

Structural Determinants of Lipophilicity and Physicochemical Property Differentiation

The 3,5-dimethyl substitution on the benzenesulfonyl moiety of CAS 950259-00-4 provides a distinct physicochemical profile compared to mono-substituted or unsubstituted phenyl analogs [1]. Specifically, the calculated LogP for this compound is approximately 3.2, compared to ~2.8 for the 4-chlorophenyl analog and ~2.1 for the unsubstituted phenylsulfonyl variant, based on in silico predictions from its SMILES structure (COc1cccc2cc(S(=O)(=O)c3cc(C)cc(C)c3)c(=O)oc12) . The presence of two methyl groups not only increases lipophilicity but also alters the electron density on the aromatic ring via inductive and hyperconjugative effects, which can influence the strength of π-stacking interactions with target proteins and non-specific binding [2].

Physicochemical Properties Lipophilicity LogP Drug-likeness Medicinal Chemistry

CYP450 Interaction Profile: Potential for Unique Drug-Drug Interaction Liability

A structurally similar 8-methoxy-3-sulfonyl coumarin analog has shown moderate inhibition of CYP2C9 (IC50 ~16 μM) [1], while a simple 3-phenylsulfonyl-8-methoxy-2H-chromen-2-one exhibits inhibition of CYP2D6 (IC50 ~40 μM) [2]. The specific combination of the 8-methoxy group and the 3,5-dimethylbenzenesulfonyl moiety in the target compound may alter its interaction with these hepatic CYP isoforms, potentially reducing off-target inhibition compared to halogenated analogs due to the electron-donating nature of the methyl groups [3]. This property has direct implications for the compound's utility in combinatorial screening and in vivo studies.

CYP450 Inhibition Drug-Drug Interactions ADME Hepatic Metabolism Toxicology

Differentiation-Inducing and Antiproliferative Activity: A Putative Differentiation Mechanism

Unlike many coumarin derivatives that primarily function via direct cytotoxicity or conventional enzyme inhibition, CAS 950259-00-4 has been specifically cited for its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This biological signature is distinct from simple antiproliferative activity observed in closely related compounds, such as the 4-chlorophenyl analog, which has shown general cytotoxic effects against breast and colon cancer cells with an IC50 in the low micromolar range . The proposed differentiation mechanism suggests a unique mode of action that could be exploited for researching differentiation therapy, a strategy that is less susceptible to the resistance mechanisms that often limit traditional cytotoxic agents [2].

Cell Differentiation Antiproliferative Monocyte Psoriasis Oncology

Patent-Protected Chemical Space and Intellectual Property Considerations

The core structure of 3-sulfonyl-8-methoxy-2H-chromen-2-one falls within the claims of multiple patents describing heteroaryl sulfones and sulfonamides as antiproliferative and differentiation-inducing agents [1]. The specific 3,5-dimethyl substitution pattern of the target compound may represent a more narrowly defined chemical space, potentially offering advantages in terms of freedom-to-operate and novelty when compared to more broadly claimed analogs. For example, US Patent 8,673,906 explicitly claims coumarins substituted at the 3-position by a sulfonyl moiety, but the 3,5-dimethylphenyl variant adds a distinct structural feature that could support composition-of-matter claims in follow-up filings [2]. This IP differentiation is a critical factor for pharmaceutical companies and biotech firms evaluating lead compounds for internal drug discovery programs.

Patent Landscape Intellectual Property Chemical Novelty Drug Discovery Freedom-to-Operate

Antimicrobial Activity Potential and Structure-Activity Landscape

Coumarin derivatives with sulfonyl groups at the 3-position have been widely studied for their antimicrobial properties. A comprehensive review of coumarin-based antibacterial agents highlights that substituents at C-3, particularly electron-withdrawing sulfonyl groups, are critical for potent activity against Gram-positive bacteria, with MIC values often ranging from 62.5 to 125 μg/mL for active derivatives [1]. The 3,5-dimethylbenzenesulfonyl moiety, with its unique electron-donating character (σ_m = -0.07 for CH3), creates a distinct electronic environment compared to halogen-substituted analogs (σ_m for Cl = +0.37, for F = +0.34), which is predicted to modulate the compound's interaction with bacterial targets [2]. This structural nuance makes it a valuable tool compound for mapping the electronic requirements of antibacterial activity within the 3-sulfonylcoumarin class.

Antimicrobial Antibacterial SAR Gram-positive Staphylococcus aureus

High-Value Application Scenarios for 3-(3,5-Dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one in Research and Development


Medicinal Chemistry: Lead Optimization for NAAA or CYP11B1 Inhibitors

Given the potent NAAA inhibition (IC50 73 nM) by the 4-chlorophenyl analog and CYP11B1 inhibition (IC50 37 nM) by a closely related sulfonylchromenone, CAS 950259-00-4 serves as a critical SAR probe to explore the impact of electron-donating 3,5-dimethyl substitution on enzyme potency and selectivity [1]. Pharmaceutical R&D teams can use this compound to map the chemical space around the 3-arylsulfonyl group, with the goal of improving selectivity, reducing off-target effects, or tuning pharmacokinetic properties. The compound's distinct lipophilicity (calculated LogP ~3.2) is predicted to influence membrane permeability and metabolic stability, providing a valuable data point for multiparameter optimization .

Oncology Research: Probing Differentiation Therapy Mechanisms

The reported activity of this compound in inducing differentiation of undifferentiated cells to the monocyte lineage positions it as a unique tool for cancer research, particularly in hematological malignancies where differentiation therapy (e.g., ATRA in APL) has proven successful [2]. Academic and biopharma labs focusing on leukemia, myelodysplastic syndromes, or hyperproliferative skin disorders like psoriasis can use this compound as a chemical probe to dissect the molecular pathways governing terminal differentiation, an area where few small-molecule tools exist [3]. This mechanism-based differentiation is distinct from direct cytotoxicity and may help overcome resistance mechanisms common to conventional chemotherapeutics [1].

Drug Metabolism and Pharmacokinetics (DMPK): CYP Inhibition Liability Screening

With close analogs showing moderate inhibition of CYP2C9 (IC50 ~16 μM) and CYP2D6 (IC50 ~40 μM), the target compound is an ideal candidate for systematic DMPK profiling to determine whether the 3,5-dimethyl substitution alters cytochrome P450 inhibition liability [3]. Contract research organizations (CROs) and pharma DMPK departments can use this compound in a panel of CYP inhibition assays to generate structure-property relationship data, potentially identifying a scaffold with a cleaner CYP profile suitable for further in vivo development .

Intellectual Property and Competitive Intelligence: Patent Landscape Analysis

The specific 3,5-dimethyl substitution pattern of CAS 950259-00-4 may fall into a narrower, less crowded region of the patent landscape compared to broadly claimed 3-arylsulfonyl coumarins [2]. Intellectual property teams and drug discovery portfolio managers can use this compound as a case study for freedom-to-operate analysis, evaluating whether composition-of-matter claims covering the 3,5-dimethyl variant can provide stronger protection than generic sulfonyl substitutions. This is particularly relevant for companies seeking to build a proprietary position around the coumarin sulfone chemotype for oncology or dermatology applications [3].

Quote Request

Request a Quote for 3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.